REACTION_CXSMILES
|
CN(C)C1C=CC=CC=1.[CH3:10][S:11][C:12]1[N:17]=[C:16](O)[N:15]2[N:19]=[CH:20][CH:21]=[C:14]2[N:13]=1.P(Cl)(Cl)([Cl:24])=O>>[Cl:24][C:16]1[N:15]2[N:19]=[CH:20][CH:21]=[C:14]2[N:13]=[C:12]([S:11][CH3:10])[N:17]=1
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Name
|
|
Quantity
|
0.5 g
|
Type
|
reactant
|
Smiles
|
CSC1=NC=2N(C(=N1)O)N=CC2
|
Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
CN(C1=CC=CC=C1)C
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
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Type
|
CUSTOM
|
Details
|
with vigorous stirring onto a mixture of ice water
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
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The solution was refluxed for 30-60 minutes until all the solid
|
Duration
|
45 (± 15) min
|
Type
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DISSOLUTION
|
Details
|
dissolved
|
Type
|
CUSTOM
|
Details
|
The excess phosphorus was removed under reduced pressure
|
Type
|
ADDITION
|
Details
|
the syrupy residue poured
|
Type
|
EXTRACTION
|
Details
|
the aqueous solution was extracted with ether
|
Type
|
CUSTOM
|
Details
|
The ethereal layers were collected
|
Type
|
WASH
|
Details
|
washed with cold water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with anhydrous Na2SO4
|
Type
|
FILTRATION
|
Details
|
Filtration and concentration under reduced pressure
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC(=NC=2N1N=CC2)SC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |